5-Fluoro-2-(methylthio)pyrimidine
Overview
Description
5-Fluoro-2-(methylthio)pyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a fluorine atom at the 5-position and a methylthio group at the 2-position.
Mechanism of Action
Target of Action
Similar fluoropyrimidines, such as 5-fluorouracil, are known to target thymidylate synthase . This enzyme plays a crucial role in DNA synthesis .
Mode of Action
It can be inferred from the related compound 5-fluorouracil that the compound might be converted to fluorouridine monophosphate (fump), either directly or indirectly, and then incorporated into rna and dna, thereby inhibiting their normal function .
Biochemical Pathways
It can be inferred from the related compound 5-fluorouracil that the compound might interfere with the synthesis of thymidylate synthase, thereby affecting dna synthesis .
Result of Action
It can be inferred from the related compound 5-fluorouracil that the compound might cause cell death by inhibiting dna synthesis .
Biochemical Analysis
Biochemical Properties
5-Fluoro-2-(methylthio)pyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key interactions is with thymidylate synthase, an enzyme involved in DNA synthesis. The compound inhibits thymidylate synthase, leading to a decrease in thymidine production, which is essential for DNA replication and repair . Additionally, this compound has been shown to interact with RNA modifying enzymes, such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase, affecting RNA processing and function .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce apoptosis in cancer cells by disrupting DNA synthesis and repair mechanisms . This disruption leads to cell cycle arrest and programmed cell death, making this compound a potential anticancer agent .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to thymidylate synthase, forming a stable complex that inhibits the enzyme’s activity . This inhibition prevents the conversion of deoxyuridine monophosphate to deoxythymidine monophosphate, a crucial step in DNA synthesis . Additionally, the compound’s interaction with RNA modifying enzymes leads to alterations in RNA structure and function, further contributing to its cytotoxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained inhibition of DNA synthesis and cell proliferation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce toxic effects, including bone marrow suppression and gastrointestinal toxicity . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized by enzymes such as dihydropyrimidine dehydrogenase, which converts it into inactive metabolites . The compound also affects metabolic flux by altering the levels of key metabolites involved in nucleotide synthesis and energy production . These metabolic changes contribute to its cytotoxic effects and therapeutic potential .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, it can accumulate in the nucleus, where it exerts its effects on DNA and RNA synthesis . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the nucleus, where it interacts with DNA and RNA . Targeting signals and post-translational modifications may direct this compound to specific compartments or organelles within the cell . This localization is essential for its role in inhibiting DNA synthesis and inducing cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable pyrimidine precursor is reacted with a fluorinating agent and a methylthiolating agent under controlled conditions .
Industrial Production Methods: Industrial production of 5-Fluoro-2-(methylthio)pyrimidine may involve large-scale nucleophilic substitution reactions using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
5-Fluoro-2-(methylthio)pyrimidine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
5-Fluorouracil: A widely used anticancer agent that also contains a fluorine atom at the 5-position of a pyrimidine ring.
2-Methylthio-4,6-dimethylpyrimidine: A compound with similar substituents but different positions on the pyrimidine ring.
5-Fluoro-2-chloropyrimidine: A compound with a chlorine atom instead of a methylthio group at the 2-position.
Uniqueness: 5-Fluoro-2-(methylthio)pyrimidine is unique due to the combination of the fluorine and methylthio substituents, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its reactivity and binding affinity, while the methylthio group influences its solubility and metabolic profile .
Properties
IUPAC Name |
5-fluoro-2-methylsulfanylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEAVCBHOSOOGMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C=N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60664001 | |
Record name | 5-Fluoro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6090-37-5 | |
Record name | 5-Fluoro-2-(methylsulfanyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60664001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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